Methyl6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate
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Overview
Description
Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various scientific and industrial applications . The presence of the trifluoromethyl group imparts significant stability and reactivity, making this compound particularly interesting for research and development in fields such as agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the vapor-phase reaction, where the trifluoromethyl group is introduced using trifluoromethylating agents under controlled conditions . Another approach involves the use of trifluoromethylated intermediates, which are then further reacted to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the concentration of reagents, are meticulously controlled to ensure high yield and purity . The use of catalysts and optimized reaction pathways is also common to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2,3-dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
2-chloro-5-(trifluoromethyl)pyridine: A key intermediate for the synthesis of fluazifop.
Uniqueness
Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. This uniqueness makes it particularly valuable in applications where stability and reactivity are crucial .
Properties
Molecular Formula |
C9H8F3NO2 |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8F3NO2/c1-5-3-6(9(10,11)12)4-7(13-5)8(14)15-2/h3-4H,1-2H3 |
InChI Key |
TYSBVWWZXQGAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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